molecular formula C17H16ClN3O4 B2552792 N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide CAS No. 344277-56-1

N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B2552792
CAS RN: 344277-56-1
M. Wt: 361.78
InChI Key: RMAPQOGTHHEPBX-UHFFFAOYSA-N
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Description

The compound N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is a synthetic molecule that appears to be structurally related to various isoxazole derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related isoxazole compounds and their synthesis, which can provide insights into the possible synthetic routes and biological activities of the compound .

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. For instance, the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives, as mentioned in paper , involves the reaction of aromatic ketones with aromatic aldehydes in the presence of a base to form chalcones, which are then reacted with hydroxylamine hydrochloride to afford isoxazoline derivatives. These derivatives are further modified through condensation reactions with other reagents such as formaldehyde and benzocaine or sulphanilamide. This suggests that the synthesis of N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide could similarly involve the formation of an isoxazoline ring followed by acetylation and further functionalization to introduce the chlorophenyl and carboxamide groups.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing one oxygen and one nitrogen atom. The X-ray crystallographic data provided for compound 3i in paper would be similar to the type of structural analysis that could be performed for the compound . Such analysis would confirm the exact configuration of the substituents around the isoxazole rings and provide detailed information about bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to the reactive nature of the isoxazole ring. The presence of acetyl and carboxamide groups in the compound suggests that it could undergo reactions typical of these functional groups, such as nucleophilic acyl substitution or condensation reactions. The specific reactivity patterns would depend on the electronic and steric effects of the substituents on the isoxazole rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of their substituents. The presence of a chlorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents versus water. The acetyl group could be involved in hydrogen bonding, influencing the compound's boiling point and melting point. These properties are essential for determining the compound's suitability for use in various applications, including medicinal chemistry.

Relevant Case Studies

While the provided papers do not discuss case studies involving the exact compound , they do provide insights into the biological activities of related isoxazole derivatives. For example, paper discusses the binding selectivities and pharmacological activities of cannabinoid receptor antagonists, which could be relevant if the compound targets similar biological pathways. Paper evaluates the antiproliferative activities of benzohydrazide and oxadiazole derivatives against cancer cells, suggesting that the compound could also be tested for such activities. Paper screens isoxazoline derivatives for antitubercular activity, indicating a potential application in infectious disease research.

Scientific Research Applications

Isoxazoline Derivatives in Medicinal Chemistry

Isoxazolines, including compounds with structural similarities to the queried molecule, have been explored for their significant biological and medicinal properties. These nitrogen and oxygen-containing heterocycles are part of the azoles family, noted for their potential as anticancer agents. The presence of isoxazoline derivatives in natural sources, their isolation, and their utilization as anticancer agents, alongside synthetic pathways to achieve these compounds, have been comprehensively reviewed. Structural-activity relationships and stereochemical aspects influencing anticancer activity have also been discussed, highlighting the ongoing research and development efforts in creating novel anticancer drugs based on isoxazoline frameworks (Kaur et al., 2014).

Novel Synthetic Opioids Research

A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides (colloquially known as U-drugs) and 4-aminocyclohexanols, developed in the past, presents a comprehensive perspective on their emergence as substances of abuse. This encompasses peer-reviewed literature, patents, and data from international early warning systems, emphasizing the significant compound U-47700 for its short-lasting euphoric effects and potential for abuse. The review underscores the importance of international early warning systems in tracking emerging psychoactive substances, facilitating responsive actions for detailed risk assessments and highlighting the need for pre-emptive research on compounds likely to emerge next (Sharma et al., 2018).

Metabolism of Aspartyl Moiety in Aspartame

Research reviewing the metabolism of the aspartyl moiety of aspartame in animals and humans describes the hydrolysis process yielding aspartic acid, phenylalanine, and methanol. This review elaborates on the metabolic paths of aspartate, its conversion to CO2, incorporation into body constituents, and the similarity in metabolism between the aspartate moiety of aspartame and dietary aspartic acid. It provides a comprehensive view of aspartate's role in metabolism and its implications for health (Ranney & Oppermann, 1979).

properties

IUPAC Name

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-9(22)14-7-11(25-20-14)8-19-17(23)15-10(2)24-21-16(15)12-5-3-4-6-13(12)18/h3-6,11H,7-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAPQOGTHHEPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CC(=NO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

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